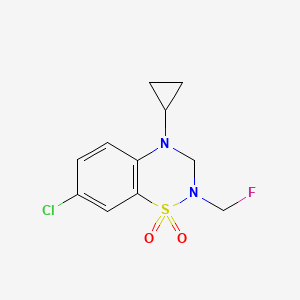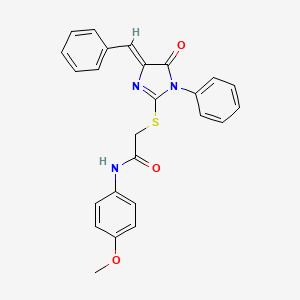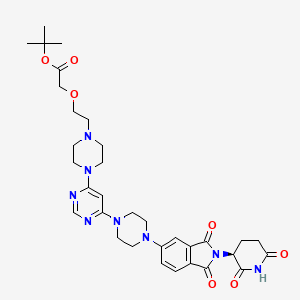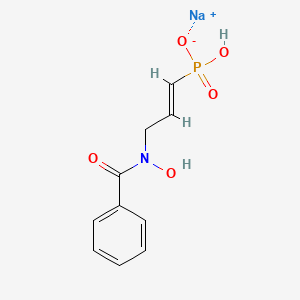
hapten ZEp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZEP is a compound commonly used in electron beam lithography as a resist material. It is known for its high sensitivity and resolution, making it a popular choice in the fabrication of nano-scale devices. The compound is a copolymer of chloromethacrylate and methylstyrene, which contributes to its unique properties .
Métodos De Preparación
The preparation of ZEP involves the copolymerization of chloromethacrylate and methylstyrene. This process typically requires the use of radical initiators and is carried out under controlled conditions to ensure the desired molecular weight and composition. Industrial production methods often involve large-scale polymerization reactors where the monomers are mixed and polymerized under specific temperature and pressure conditions .
Análisis De Reacciones Químicas
ZEP undergoes various chemical reactions, including:
Oxidation: ZEP can be oxidized using strong oxidizing agents, leading to the formation of carboxyl and hydroxyl groups.
Reduction: Reduction of ZEP can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: ZEP can undergo substitution reactions where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
ZEP has a wide range of scientific research applications:
Chemistry: Used as a resist material in electron beam lithography for the fabrication of nano-scale devices.
Biology: Employed in the study of biological structures at the nano-scale level.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the manufacturing of microelectromechanical systems (MEMS) and other advanced technological devices .
Mecanismo De Acción
The mechanism of action of ZEP involves its interaction with electron beams during lithography. When exposed to an electron beam, the copolymer undergoes scission, leading to changes in its solubility. This allows for the selective removal of exposed or unexposed areas during the development process. The molecular targets involved in this process are primarily the chloromethacrylate and methylstyrene units, which undergo chemical changes upon exposure to the electron beam .
Comparación Con Compuestos Similares
ZEP is often compared with other electron beam resists such as poly(methyl methacrylate) (PMMA) and SML. While PMMA is known for its lower sensitivity, ZEP offers higher sensitivity due to the presence of chlorine atoms in its structure. SML, on the other hand, has a similar chemical structure to ZEP but lacks the chlorine atoms, resulting in lower sensitivity to electron exposure. The unique combination of chloromethacrylate and methylstyrene in ZEP provides it with superior lithographic performance compared to these similar compounds .
Similar Compounds
- Poly(methyl methacrylate) (PMMA)
- SML (a resist material similar to ZEP but without chlorine atoms)
Propiedades
Fórmula molecular |
C23H30O7 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
5-[[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid |
InChI |
InChI=1S/C23H30O7/c1-16-8-7-11-18(24)10-4-2-3-9-17-14-19(29-13-6-5-12-21(26)27)15-20(25)22(17)23(28)30-16/h3,9,14-16,25H,2,4-8,10-13H2,1H3,(H,26,27)/b9-3+/t16-/m0/s1 |
Clave InChI |
KAKLPRJCHJCTSM-CFZDNBDDSA-N |
SMILES isomérico |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
SMILES canónico |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)


![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

